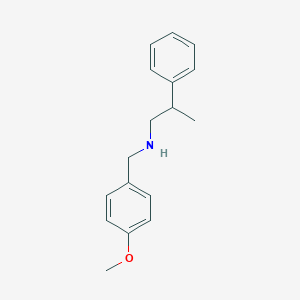
(p-Methoxybenzyl)(beta-methylphenethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-Methoxybenzyl)(beta-methylphenethyl)amine, also known as PMMA, is a synthetic drug that belongs to the amphetamine class of stimulants. PMMA has gained attention in the scientific community due to its potential as a research tool for studying the central nervous system.
作用機序
(p-Methoxybenzyl)(beta-methylphenethyl)amine acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged stimulation of postsynaptic receptors. The exact mechanism of action of (p-Methoxybenzyl)(beta-methylphenethyl)amine is not fully understood, but it is believed to involve the activation of the sympathetic nervous system and the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(p-Methoxybenzyl)(beta-methylphenethyl)amine has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, tremors, and muscle stiffness. It also increases alertness, energy, and euphoria, and can lead to feelings of confidence and sociability. However, (p-Methoxybenzyl)(beta-methylphenethyl)amine can also cause anxiety, paranoia, and psychosis, especially at high doses.
実験室実験の利点と制限
(p-Methoxybenzyl)(beta-methylphenethyl)amine has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on neurotransmitter release and behavior are well-characterized. However, (p-Methoxybenzyl)(beta-methylphenethyl)amine also has several limitations. It is a potent stimulant that can produce a range of physiological and psychological effects, making it difficult to control for confounding variables in experiments. It is also a Schedule I controlled substance in many countries, making it difficult to obtain and use for research purposes.
将来の方向性
There are several future directions for research on (p-Methoxybenzyl)(beta-methylphenethyl)amine. One area of interest is the development of new synthetic analogs with improved selectivity and potency. Another area of interest is the use of (p-Methoxybenzyl)(beta-methylphenethyl)amine in combination with other drugs or therapies, such as psychotherapy or cognitive-behavioral therapy, to treat psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of (p-Methoxybenzyl)(beta-methylphenethyl)amine use on the brain and behavior, as well as the potential for addiction and withdrawal.
Conclusion:
In conclusion, (p-Methoxybenzyl)(beta-methylphenethyl)amine is a synthetic drug with potential as a research tool for studying the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of (p-Methoxybenzyl)(beta-methylphenethyl)amine on the brain and behavior, and to develop new synthetic analogs with improved selectivity and potency.
合成法
The synthesis of (p-Methoxybenzyl)(beta-methylphenethyl)amine involves the reaction of p-methoxybenzyl chloride and beta-methylphenethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of extraction and recrystallization steps. The purity of (p-Methoxybenzyl)(beta-methylphenethyl)amine is crucial for its use in scientific research, as impurities can affect the results of experiments.
科学的研究の応用
(p-Methoxybenzyl)(beta-methylphenethyl)amine has been used as a research tool for studying the central nervous system. It has been shown to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, motivation, and attention. (p-Methoxybenzyl)(beta-methylphenethyl)amine has also been used to study the effects of amphetamines on the brain and behavior.
特性
製品名 |
(p-Methoxybenzyl)(beta-methylphenethyl)amine |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO/c1-14(16-6-4-3-5-7-16)12-18-13-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3 |
InChIキー |
DPNBCHNGXQMDIW-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
正規SMILES |
CC(CNCC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)